NS1 NNMT inhibutor

NNMT inhibition bisubstrate inhibitor binding affinity Ki

NS1 is a rationally designed alkynyl bisubstrate inhibitor of human nicotinamide N-methyltransferase (NNMT), a metabolic enzyme implicated in obesity, type 2 diabetes, and multiple cancers. Synthesized as a single enantiomer and diastereomer in 14 steps, NS1 covalently links a nicotinamide (NAM)-mimicking benzamide fragment to an S-adenosylmethionine (SAM)-mimicking adenosine fragment via a linear alkyne spacer that precisely recapitulates the 180° transition-state geometry of the SAM→NAM methyl transfer reaction.

Molecular Formula C24H27N7O6
Molecular Weight 509.523
Cat. No. B1193318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS1 NNMT inhibutor
SynonymsNS1 NNMT inhibutor;  NS1;  NS-1;  NS1; 
Molecular FormulaC24H27N7O6
Molecular Weight509.523
Structural Identifiers
SMILESO=C(O)[C@@H](N)CC[C@@H](C[C@H]1O[C@@H](N2C=NC3=C(N)N=CN=C23)[C@H](O)[C@@H]1O)C#CC4=CC=CC(C(N)=O)=C4
InChIInChI=1S/C24H27N7O6/c25-15(24(35)36)7-6-13(5-4-12-2-1-3-14(8-12)21(27)34)9-16-18(32)19(33)23(37-16)31-11-30-17-20(26)28-10-29-22(17)31/h1-3,8,10-11,13,15-16,18-19,23,32-33H,6-7,9,25H2,(H2,27,34)(H,35,36)(H2,26,28,29)/t13-,15-,16+,18+,19+,23+/m0/s1
InChIKeyQRKSTGPKAQGBDD-GGPTZFPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NS1 NNMT Inhibitor: Subnanomolar Alkynyl Bisubstrate Transition-State Mimic for Nicotinamide N-Methyltransferase Research and Procurement


NS1 is a rationally designed alkynyl bisubstrate inhibitor of human nicotinamide N-methyltransferase (NNMT), a metabolic enzyme implicated in obesity, type 2 diabetes, and multiple cancers [1]. Synthesized as a single enantiomer and diastereomer in 14 steps, NS1 covalently links a nicotinamide (NAM)-mimicking benzamide fragment to an S-adenosylmethionine (SAM)-mimicking adenosine fragment via a linear alkyne spacer that precisely recapitulates the 180° transition-state geometry of the SAM→NAM methyl transfer reaction [1]. NS1 exhibits a Ki of 500 pM (0.5 nM) against recombinant human NNMT in a fluorescence-based inhibition assay, representing the first subnanomolar NNMT inhibitor reported at its time of publication [1]. An X-ray co-crystal structure at 2.25 Å resolution (PDB 6ORR) confirms that NS1 occupies both the NAM and SAM binding pockets with ideal shape complementarity across the methyl transfer tunnel [1][2].

Why NS1 Cannot Be Casually Substituted by Other NNMT Bisubstrate Inhibitors: Structural Determinants of Potency and Selectivity


NNMT bisubstrate inhibitors occupy a complex dual-pocket active site, and subtle variations in linker geometry, stereochemistry, and terminal aromatic group identity produce order-of-magnitude differences in affinity and selectivity that cannot be predicted from nominal target class membership alone [1]. NS1's alkyne linker enforces a rigid, linear trajectory that precisely spans the narrow methyl transfer tunnel; replacement with a flexible alkane chain (NS1-alkane, 15) reduces potency approximately 10-fold, while inversion of the C6' stereocenter (epimer 14) causes a >200-fold loss in Ki [1]. The amino-bisubstrate inhibitor MS2756, which employs a tertiary amine core and alkyl tether, is approximately 200-fold less potent than NS1-alkane and thus roughly 2,000-fold weaker than NS1 itself [1]. Even the closely related propargyl-linked bisubstrate inhibitor LL320 (Ki = 1.6 nM) differs by more than 3-fold in intrinsic potency despite sharing a conceptually similar linker strategy [1]. For procurement decisions, these quantitative gaps mean that substituting NS1 with a structural analog without re-optimizing assay conditions and expected effect sizes will yield non-equivalent experimental outcomes.

NS1 NNMT Inhibitor: Head-to-Head Quantitative Differentiation vs Closest Bisubstrate Analogs and Methyltransferase Off-Targets


Intrinsic Affinity Comparison: NS1 (Ki = 0.5 nM) vs LL320 (Ki = 1.6 nM) — A 3.2-Fold Potency Advantage

NS1 demonstrates a 3.2-fold higher intrinsic binding affinity for recombinant human NNMT compared to the propargyl-linked bisubstrate inhibitor LL320, the next most potent structurally characterized NNMT inhibitor in the same class. Both compounds were evaluated using fluorescence-based NNMT inhibition assays and kinetic analyses under comparable conditions, though in separate primary publications [1].

NNMT inhibition bisubstrate inhibitor binding affinity Ki

Linker Rigidity Defines Potency: NS1 (Alkyne) vs NS1-Alkane (15) — 10-Fold Affinity Difference Driven by Methyl Transfer Tunnel Shape Complementarity

Within the same study and under identical assay conditions, replacement of NS1's rigid alkyne linker with a saturated alkane chain (compound 15, NS1-alkane) reduced the inhibition constant Ki by approximately 10-fold. The authors attribute this to the alkyne's superior ability to span the narrow methyl transfer tunnel with ideal linear geometry, whereas the staggered aliphatic chain incurs a steric and entropic penalty [1].

structure-activity relationship alkyne linker transition-state mimic

Stereochemical Stringency at C6': NS1 vs C6' Epimer (14) — >200-Fold Potency Differential

The S-configuration at the C6' stereocenter of NS1 is essential for high-affinity binding. The C6' epimer (compound 14), which differs only by inversion of this single stereocenter, exhibits a Ki more than 200-fold higher (weaker) than NS1. The crystal structure of NNMT (PDB 3ROD) predicted that the S stereochemistry properly directs the alkyne toward the NAM binding pocket, and this prediction was confirmed experimentally [1].

stereochemistry enantiomer binding specificity

Carbon-Based Scaffold vs Tertiary Amine Core: NS1-Containing Series (NS1-Alkane) Is ~200-Fold More Potent Than the Amino-Bisubstrate Inhibitor MS2756

When compared directly in the same assay, NS1-alkane (15) was approximately 200-fold more potent than the amino-bisubstrate inhibitor MS2756 in terms of Ki. Since NS1 itself is a further 10-fold more potent than NS1-alkane, the total affinity gap between NS1 and MS2756 is approximately 2,000-fold. The authors attribute this to: (a) the carbon-based C6' stereocenter of NS1 and NS1-alkane providing a defined tetrahedral geometry versus the rapidly inverting tertiary amine nitrogen of MS2756, and (b) the hydrophobic carbon scaffold forming favorable Van der Waals contacts with F15 in the NNMT active site [1].

amino-bisubstrate scaffold comparison MS2756

Selectivity Profile: NS1 Defines a Quantified Selectivity Window Against the Closest Methyltransferase Homologs (TPMT, INMT, PNMT)

NS1 was systematically profiled against a panel of small-molecule methyltransferases, including the closest sequence and structural homologs of NNMT. Thiopurine S-methyltransferase (TPMT) was the most sensitive off-target with an IC50 of approximately 1 μM, followed by indolethylamine N-methyltransferase (INMT) with an IC50 of 3.4 μM. Catechol O-methyltransferase (COMT), phenylethanolamine N-methyltransferase (PNMT), guanidinoacetate N-methyltransferase (GAMT), glycine N-methyltransferase (GNMT), and histamine N-methyltransferase (HNMT) all showed ≤26% inhibition at 10 μM [1]. Against protein and DNA methyltransferases (hDNMT3a, PRMT1, ASH1L, DOT1L, EHMT1, G9a, SETDB1), NS1 exhibited IC50 values >7.6 μM to >10 μM [1]. This yields a minimum selectivity window of ~2,000-fold for TPMT and ~6,800-fold for INMT relative to the NNMT Ki of 0.5 nM [1].

selectivity off-target profiling methyltransferase panel

Cellular Target Engagement: NS1 Stabilizes NNMT in K562 Cell Lysate with a Thermal Shift of +8°C

NS1 binding to endogenous NNMT in a cellular context was confirmed by cellular thermal shift assay (CETSA) in K562 chronic myelogenous leukemia cell lysate. NS1 shifted the NNMT melting curve by +8°C, compared to a +5°C shift for the less potent analog compound 25 under identical conditions [1]. This demonstrates that NS1 engages its target in a biologically relevant cellular environment, not merely in isolated recombinant protein assays.

cellular thermal shift assay target engagement K562 cells

NS1 NNMT Inhibitor: Optimal Research and Industrial Application Scenarios Based on Verified Quantitative Differentiation


Biochemical NNMT Inhibition Studies Requiring Maximal Target Saturation at Low Nanomolar Concentrations

NS1's Ki of 500 pM makes it the highest-affinity NNMT bisubstrate inhibitor with a fully characterized X-ray co-crystal structure [1]. At concentrations of 5–10 nM (10–20× Ki), NS1 achieves near-complete NNMT saturation in biochemical assays, whereas LL320 would require 16–32 nM to achieve equivalent saturation. This lower working concentration directly reduces compound consumption and per-assay cost in high-throughput screening formats. The availability of the 2.25 Å co-crystal structure (PDB 6ORR) further enables structure-informed experimental design, including mutant NNMT studies and computational docking campaigns [2].

Structure-Activity Relationship (SAR) Campaigns Using NS1 as the Gold-Standard Reference Compound

The modular synthetic route to NS1 (14 steps, 9.1% overall yield) and the comprehensive SAR dataset in Policarpo et al. (2019) establish NS1 as a well-characterized reference compound for NNMT inhibitor development [1]. The >200-fold stereochemical discrimination at C6' and the 10-fold penalty for replacing the alkyne with an alkane provide a quantitative benchmark against which new analogs can be compared. Researchers synthesizing next-generation NNMT inhibitors can use NS1 as the internal positive control to calibrate assay performance and validate improvements in linker design or terminal group modifications [1].

Selective Chemical Probe for NNMT in Methyltransferase Selectivity Profiling Panels

NS1 is the first NNMT inhibitor systematically profiled against the closest sequence and structural homologs (INMT, PNMT, TPMT), with a quantified selectivity window of ~2,000-fold over TPMT and ~6,800-fold over INMT [1]. This makes NS1 suitable as a selective chemical probe in experiments where NNMT activity must be distinguished from that of co-expressed methyltransferases INMT and PNMT, which share 53% and 39% sequence identity with NNMT, respectively. In contrast, amino-bisubstrate inhibitors like MS2756 lack comparable selectivity profiling data, and LL320 has been shown by chemoproteomic studies to interact with additional off-targets including RNMT, DPH5, and SAHH [1][3].

Cell Lysate and Ex Vivo Target Engagement Studies Leveraging Validated CETSA Response

NS1's demonstrated +8°C thermal stabilization of NNMT in K562 cell lysate provides a validated positive control signal for cellular thermal shift assay (CETSA) protocols aimed at confirming NNMT target engagement [1]. This is particularly valuable in cancer biology research, where K562 and other NNMT-expressing cell lines are used to study the enzyme's role in metabolic reprogramming and epigenetic regulation [1]. Researchers can employ NS1 as a tool compound to benchmark CETSA conditions before testing novel NNMT inhibitors with unknown cellular engagement properties.

Quote Request

Request a Quote for NS1 NNMT inhibutor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.